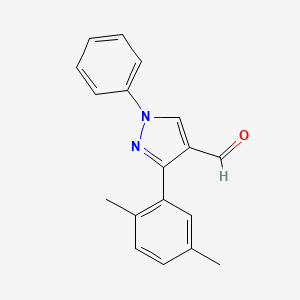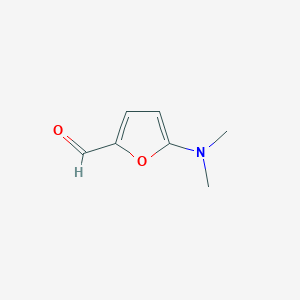
1,8-Naphthyridine-4-carboxylic acid
Overview
Description
“1,8-Naphthyridine-4-carboxylic acid” is a compound with the CAS Number: 99066-71-4 . It is a derivative of 1,8-Naphthyridine, which is an organic compound with the formula C8H6N2 . This compound is a part of the naphthyridine class of heterocyclic compounds, which are known for their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-Naphthyridine derivatives has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H, (H,12,13) . The molecular weight of this compound is 174.16 .
Chemical Reactions Analysis
The chemical reactivity of 1,8-Naphthyridine derivatives has been explored in various studies. These compounds have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .
Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . More detailed physical and chemical properties are not directly available from the search results.
Scientific Research Applications
Antibacterial Applications 1,8-Naphthyridine derivatives have shown effectiveness in antibacterial applications. A study by Santilli et al. (1975) reported the synthesis of 1,8-naphthyridine derivatives that were effective against various Gram-negative bacterial infections (Santilli, Scotese, & Yurchenco, 1975). Similarly, Egawa et al. (1984) synthesized compounds from 1,8-naphthyridine-3-carboxylic acids, which showed significant antibacterial activity, surpassing that of the known antibacterial agent enoxacin (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Applications in Ligand and Dye Chemistry The 1,8-naphthyridine-4-carboxylic acid moiety is valuable as a ligand component in metal complexes. Zong et al. (2008) detailed its use in promoting lower energy electronic absorption in metal complexes, also proving useful in anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008). Kukrek et al. (2006) used 1,8-naphthyridine derivatives in dye-sensitized solar cells, highlighting its role in enhancing photovoltaic performance (Kukrek, Wang, Hou, Zong, & Thummel, 2006).
Supramolecular Chemistry Jin et al. (2011) studied the role of 1,8-naphthyridine derivatives in noncovalent weak interactions with carboxylic acid derivatives. Their work contributed to a better understanding of hydrogen bonding in supramolecular chemistry (Jin, Liu, Wang, & Guo, 2011).
- .app/papers/characterization-inotropic-derivatives-herzig/9e2cdd60b21650368addcf229c0a57bd/?utm_source=chatgpt).
Insecticidal Activities The potential of 1,8-naphthyridine derivatives in insect control has been explored. Hou et al. (2017) synthesized novel 1,8-naphthyridine derivatives that exhibited significant insecticidal activity against cowpea aphids (Hou, Jing, & Shao, 2017).
Chemical Synthesis and Reactions The synthesis of 1,8-naphthyridine derivatives has been a focus of chemical research. For instance, Hawes and Wibberley (1967) explored the preparation and reactions of 2-substituted 1,8-naphthyridine derivatives, contributing to the understanding of their chemical properties (Hawes & Wibberley, 1967).
Multidisciplinary Applications The diversity of applications of 1,8-naphthyridine derivatives spans various fields. Madaan et al. (2015) reviewed the multiple biological activities of these derivatives, highlighting their significance in therapeutic and medicinal research (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Mechanism of Action
Target of Action
1,8-Naphthyridine-4-carboxylic acid is a synthetic antimicrobial agent . Its primary target is the A subunit of bacterial DNA gyrase , an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for supercoiling the DNA, which is crucial for the DNA’s structural integrity and the regulation of gene expression .
Mode of Action
The compound interacts with its target by inhibiting the A subunit of bacterial DNA gyrase . This inhibition interferes with the supercoiling of the bacterial DNA, which in turn disrupts DNA replication . As a result, the bacteria are unable to multiply, leading to their eventual death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying, which is a crucial part of their survival and proliferation . The downstream effects of this disruption include the cessation of bacterial growth and the eventual death of the bacteria .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By inhibiting DNA gyrase, the compound prevents the bacteria from replicating their DNA, which is necessary for their multiplication . This leads to the cessation of bacterial growth and the eventual death of the bacteria .
Safety and Hazards
Future Directions
The development of methods for the synthesis of 1,8-Naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The wide applicability of these compounds in medicinal chemistry and materials science suggests promising future directions for research and development .
properties
IUPAC Name |
1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLKQPVOQXXCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355926 | |
| Record name | 1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99066-71-4 | |
| Record name | 1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural modifications made to 2-Morpholino-1,8-naphthyridine-4-carboxylic acid, and how do they potentially impact its antibacterial activity?
A1: The research [] focuses on synthesizing new heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. These modifications involved introducing oxadiazole, thiadiazole-thione, and triazole-thione rings to the core structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)





![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)




![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)